5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Antiproliferative and Anticancer Properties :
- Compounds similar to 5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have been synthesized and evaluated for antiproliferative activities against multiple cancer cell lines. These compounds showed potent activities and caused microtubule disruption, leading to mitotic arrest in cancer cells (Lee et al., 2010).
Antimicrobial and Antioxidant Activities :
- Novel derivatives of 1,3,4-oxadiazoles, including compounds with structures similar to the one , have been synthesized and shown to possess antimicrobial and antioxidant properties (Chennapragada & Palagummi, 2018).
Corrosion Inhibition :
- Certain oxadiazole derivatives have been investigated as corrosion inhibitors for steel in sulfuric acid media, indicating a potential application in materials science (Bouklah et al., 2006).
Nematicidal Activity :
- Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities, demonstrating potential in agricultural applications (Liu et al., 2022).
Luminescent Properties :
- Studies on the spectral luminescent properties of 5-aryl-1,2,4-oxadiazoles and their derivatives suggest potential applications in optoelectronics or as probes in analytical chemistry (Mikhailov et al., 2016).
Gas Chromatography Applications :
- Certain 1,3,4-oxadiazole derivatives have been investigated as stationary phases in gas chromatography, showing promise in analytical chemistry (Benalia et al., 2007).
properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)18-19-17(20-25-18)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRNCXIYPKMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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